molecular formula C9H13F3O B14362455 1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane CAS No. 92610-66-7

1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane

Cat. No.: B14362455
CAS No.: 92610-66-7
M. Wt: 194.19 g/mol
InChI Key: KVZYYGUNGKZFNM-UHFFFAOYSA-N
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Description

1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane is an organic compound characterized by the presence of a cyclopentane ring substituted with an ethylidene group and a trifluoroethoxy group

Preparation Methods

The synthesis of 1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with ethylidene bromide in the presence of a base to form the ethylidene-substituted cyclopentane. This intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to introduce the trifluoroethoxy group. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of new substituted derivatives.

Scientific Research Applications

1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved efficacy and reduced side effects.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to changes in the activity of enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

92610-66-7

Molecular Formula

C9H13F3O

Molecular Weight

194.19 g/mol

IUPAC Name

1-ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane

InChI

InChI=1S/C9H13F3O/c1-2-7-4-3-5-8(7)13-6-9(10,11)12/h2,8H,3-6H2,1H3

InChI Key

KVZYYGUNGKZFNM-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCCC1OCC(F)(F)F

Origin of Product

United States

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